molecular formula C27H26FN3O4S B11088172 2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide CAS No. 1024018-71-0

2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B11088172
CAS No.: 1024018-71-0
M. Wt: 507.6 g/mol
InChI Key: SMGMLRFDTONWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes fluorophenyl, methoxyphenyl, and thioxoimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorophenylethylamine and 4-methoxybenzaldehyde. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may play a role in binding to these targets, while the thioxoimidazolidinyl group could be involved in the compound’s reactivity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide
  • 2-{3-[2-(4-bromophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide distinguishes it from similar compounds, potentially enhancing its biological activity or altering its chemical reactivity. This unique feature may make it more effective in certain applications compared to its analogs.

Properties

CAS No.

1024018-71-0

Molecular Formula

C27H26FN3O4S

Molecular Weight

507.6 g/mol

IUPAC Name

2-[3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C27H26FN3O4S/c1-34-22-12-10-21(11-13-22)31-26(33)24(17-25(32)29-20-4-3-5-23(16-20)35-2)30(27(31)36)15-14-18-6-8-19(28)9-7-18/h3-13,16,24H,14-15,17H2,1-2H3,(H,29,32)

InChI Key

SMGMLRFDTONWBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.